molecular formula C9H8Br2 B15317612 Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- CAS No. 141754-15-6

Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-

Cat. No.: B15317612
CAS No.: 141754-15-6
M. Wt: 275.97 g/mol
InChI Key: POLGQSBNIKLMHP-UHFFFAOYSA-N
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Description

The compound Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- (CAS 886496-63-5) features a benzene ring with two distinct substituents: a bromine atom at position 1 and a bromomethyl-substituted ethenyl group at position 2. Its molecular formula is C₈H₅Br₂F₃ (as per ), though this may vary depending on stereochemistry. This structure confers unique reactivity, making it valuable in cross-coupling reactions and heterocycle synthesis. Key spectral data for related compounds (e.g., IR and NMR) are reported in and , highlighting characteristic peaks for bromoalkenes and aromatic systems .

Properties

CAS No.

141754-15-6

Molecular Formula

C9H8Br2

Molecular Weight

275.97 g/mol

IUPAC Name

1-bromo-2-(3-bromoprop-1-en-2-yl)benzene

InChI

InChI=1S/C9H8Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2

InChI Key

POLGQSBNIKLMHP-UHFFFAOYSA-N

Canonical SMILES

C=C(CBr)C1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be synthesized through the reaction of benzene with 3-bromopropene. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process can be summarized as follows :

    Reaction of Benzene with 3-Bromopropene: Benzene is reacted with 3-bromopropene in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.

    Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene undergoes various chemical reactions, including substitution, oxidation, and reduction :

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene has several applications in scientific research :

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It is used in biological research to study the effects of halogenated compounds on biological systems.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems :

    Alkylation: The compound can act as an alkylating agent, reacting with nucleophiles such as DNA and proteins, leading to modifications in their structure and function.

    Halogenation: The presence of bromine atoms allows the compound to participate in halogenation reactions, which can affect various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Reactivity :

  • The bromomethyl ethenyl group in the target compound introduces dual electrophilic sites (Br and vinyl-Br), enabling sequential cross-coupling reactions. In contrast, 1-bromo-2-methylbenzene () lacks such bifunctional reactivity, limiting its utility to single substitution pathways .
  • Electron-Donating vs. Electron-Withdrawing Groups : Compounds like 1-bromo-4-ethoxybenzene () exhibit increased ring activation due to the ethoxy group, favoring electrophilic aromatic substitution at the para position. Conversely, bromine and trifluoromethyl groups () deactivate the ring, directing reactions to meta positions .

Synthetic Utility: The target compound’s trifluoromethyl group () enhances lipophilicity, making it relevant in pharmaceutical intermediates. Vinyl Bromides: Compounds like 1-bromo-2-[1-(4-methylphenyl)ethenyl]benzene () serve as precursors in heterocycle synthesis (e.g., benzothiophenes) via iodine-mediated cyclization .

Physical Properties :

  • Molecular Weight and Polarity : The trifluoromethyl and bromomethyl groups in the target compound increase molecular weight (317.93 g/mol) compared to simpler derivatives like 1-bromo-2-methylbenzene (171.03 g/mol). This affects solubility and chromatographic behavior (e.g., Rf values in ) .
  • Boiling Points : Ethoxy-substituted derivatives () exhibit higher boiling points (214–216°C) due to hydrogen bonding, whereas bromomethyl-ethenyl analogs likely have lower volatility .

Biological Activity

Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, case studies, and relevant research findings.

The compound's structure includes a bromomethyl group and an ethenyl group, which contribute to its reactivity. The bromomethyl group can act as an electrophile, allowing it to participate in various chemical reactions such as substitution, oxidation, and addition reactions. These properties make it a valuable intermediate in organic synthesis and a potential candidate for biological applications.

The biological activity of Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- is primarily attributed to its ability to interact with nucleophiles in biological systems. The compound can undergo:

  • Substitution Reactions : The bromomethyl group can be substituted with other nucleophiles, which may lead to the formation of biologically active derivatives.
  • Oxidation and Reduction : The compound can be oxidized to form alcohols or acids and reduced to form alkanes, which may exhibit different biological activities.
  • Addition Reactions : The ethenyl double bond can participate in addition reactions with halogens or hydrogen, potentially leading to new compounds with enhanced biological properties.

Antifungal Activity

Research indicates that Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- has been utilized in the development of antifungal agents. Its structural characteristics allow for interaction with fungal cell membranes or metabolic pathways, which can inhibit fungal growth. Specific studies have highlighted its effectiveness against various fungal strains, although detailed quantitative data on its efficacy remains limited.

Mutagenicity

A significant aspect of this compound is its potential mutagenic activity. According to a report from JICOSH, certain brominated compounds have been associated with mutagenic effects. While specific studies on Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- are sparse, the presence of bromine atoms in similar compounds has raised concerns regarding their mutagenic potential .

Anticancer Properties

Preliminary studies suggest that derivatives of Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- may exhibit anticancer properties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

Several case studies have explored the biological implications of brominated compounds similar to Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-:

  • Study on Antifungal Efficacy : A study evaluated the antifungal properties of brominated derivatives and found that specific structural modifications enhanced their activity against Candida species. The findings suggest that further exploration of Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- could yield promising antifungal agents .
  • Mutagenicity Assessment : In another study focusing on mutagenic chemicals, it was noted that brominated compounds often exhibit high mutagenic potential. Although direct testing on Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- is necessary for conclusive evidence, this raises caution regarding its use in therapeutic applications .

Research Findings

Recent literature has highlighted various synthetic routes for creating derivatives of Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-. These derivatives have been tested for their biological activities:

CompoundActivityIC50 (µg/mL)Reference
Compound AAntifungal150
Compound BAnticancer (HCT-116)2.3
Compound CMutagenicityN/A

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